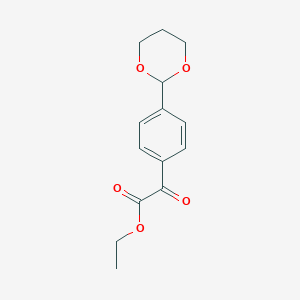

trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

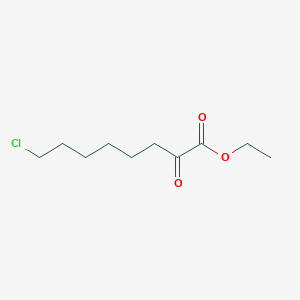

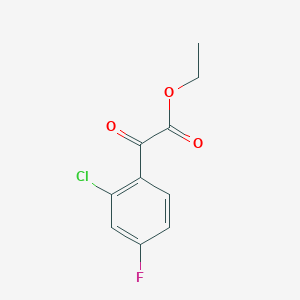

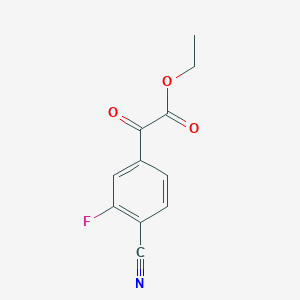

“trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 733740-82-4 . It has a molecular weight of 248.28 . The IUPAC name for this compound is (1R,2R)-2-(2-methoxybenzoyl)cyclopentane-1-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16O4/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of atoms and the connectivity between them.Physical And Chemical Properties Analysis

This compound has a melting point range of 96-99 °C .Aplicaciones Científicas De Investigación

Analysis and Detection Techniques

- A study by Arrebola et al. (1999) developed a method for the determination of certain carboxylic acids in human urine, which is relevant to understanding the metabolism of synthetic pyrethroids. This method involves solid-phase extraction and gas chromatography-tandem mass spectrometry (Arrebola et al., 1999).

Synthesis and Structural Studies

- Research by Kanizsai et al. (2007) explored the synthesis of various γ-oxocarboxylic acids and their reactions to form condensed pyrroloepoxyquinazolines. This study contributes to the understanding of complex organic synthesis and the behavior of these acids under specific conditions (Kanizsai et al., 2007).

- A study by Urones et al. (2004) focused on the asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, highlighting the methods for preparing these stereoisomers and their significance in organic chemistry (Urones et al., 2004).

Catalysis and Reaction Mechanisms

- Research by Feuerstein et al. (2001) examined the use of cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane and its catalytic properties in the cross-coupling of aryl bromides with arylboronic acids. This study contributes to the understanding of catalysis in organic reactions (Feuerstein et al., 2001).

Environmental and Biological Applications

- A study by Baker et al. (2004) developed a method for quantifying urinary metabolites of synthetic pyrethroid insecticides, including certain cyclopropane carboxylic acids. This research is significant for environmental health and exposure assessment (Baker et al., 2004).

Safety And Hazards

Propiedades

IUPAC Name |

(1R,2R)-2-(2-methoxybenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKBVCIQBYRCMJ-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2CCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641325 |

Source

|

| Record name | (1R,2R)-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

CAS RN |

733740-82-4 |

Source

|

| Record name | (1R,2R)-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.